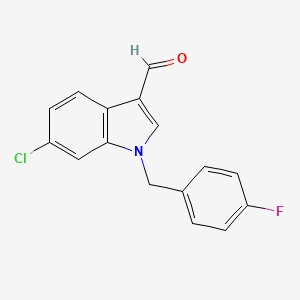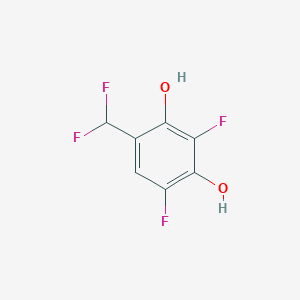
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol is an organofluorine compound characterized by the presence of difluoromethyl and difluoro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol typically involves difluoromethylation reactions. One common method is the nucleophilic transfer of a difluoromethyl group using reagents like TMS-CF2H. This reaction can be carried out under mild conditions and offers good functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound often involve late-stage difluoromethylation processes. These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted benzene derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing structure.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of advanced materials with improved properties such as increased stability and solubility
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol involves its interaction with specific molecular targets. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Contains a trifluoromethyl group instead of a difluoromethyl group.
Difluoromethylphenol: Similar structure but with different substitution patterns on the benzene ring.
Fluorobenzene: Contains a single fluorine atom attached to the benzene ring.
Uniqueness
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol is unique due to the presence of both difluoromethyl and difluoro groups, which impart distinct chemical properties. These properties include enhanced metabolic stability, increased lipophilicity, and the ability to form strong hydrogen bonds, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H4F4O2 |
|---|---|
Molecular Weight |
196.10 g/mol |
IUPAC Name |
4-(difluoromethyl)-2,6-difluorobenzene-1,3-diol |
InChI |
InChI=1S/C7H4F4O2/c8-3-1-2(7(10)11)5(12)4(9)6(3)13/h1,7,12-13H |
InChI Key |
PTJDRVPXZFNVLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)O)F)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


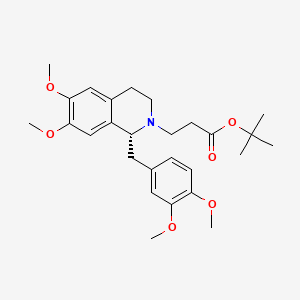
![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)

![azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12080522.png)


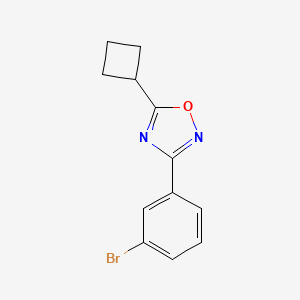

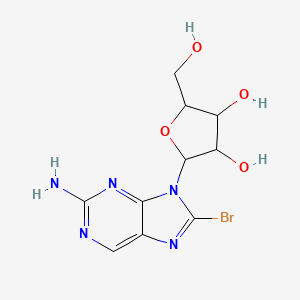
![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)



